6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
“6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound . It is a type of bicyclic [6 + 6] system . The compounds of this class have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes in a ratio of 1: 1: 2 . This yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones in good to moderate yields .Scientific Research Applications
Antimicrobial and Antitumor Applications
One study focused on the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles derivatives, including compounds with structural similarity to 6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrating potential antimicrobial activities against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008). Additionally, novel heterocyclic compounds derived from chalcones showed promising antitumor and antimicrobial activities, highlighting the potential of these compounds in drug development (Hassan et al., 2022).
CDK2 Inhibition and Cancer Cell Line Cytotoxicity
Another significant application involves the design and synthesis of pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors. The study revealed that certain derivatives exhibited potent inhibitory activity against the CDK2 enzyme and demonstrated significant cytotoxicity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Abdel-Rahman et al., 2021).
Synthesis of Polyfunctionally Substituted Derivatives
Research into the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives, starting from aminopyrazolo[3,4-b]pyridine-5-carbonitrile, highlights the versatility of these compounds in creating a variety of structurally diverse and potentially biologically active molecules (Aly, 2006).
PARP1 Inhibitors for Antitumor Activity
The compound has also been investigated as a scaffold for the synthesis of PARP1 inhibitors, showcasing significant in vitro and in vivo anticancer activity. This research underscores the potential therapeutic applications of derivatives of this compound in treating cancer (Eldhose et al., 2020).
Herbicidal Activity
Additionally, novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their herbicidal activity, demonstrating the potential agricultural applications of these compounds (Luo et al., 2017).
Properties
IUPAC Name |
6-(naphthalen-1-ylmethylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15-13-8-17-20-14(13)18-16(19-15)22-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSCPXGGDRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C=NN4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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